molecular formula C₁₅¹³C₃H₁₇NO₅ B1157206 Tranilast-13C3

Tranilast-13C3

Cat. No.: B1157206
M. Wt: 330.31
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tranilast-13C3 is a carbon-13 labeled, stable isotope form of Tranilast, developed for use as an internal standard in quantitative mass spectrometry-based analyses. This enables precise measurement of the parent drug Tranilast in complex biological matrices, accelerating pharmacokinetic and metabolic studies. Tranilast is an investigational agent with well-characterized anti-fibrotic, anti-allergic, and anti-proliferative properties, making this labeled variant a critical tool for advanced research. The primary value of Tranilast in research stems from its ability to suppress the expression and action of Transforming Growth Factor-beta (TGF-β), a central mediator of fibrosis and cell proliferation . This mechanism underpins its investigation in models of fibrotic disease, including keloids, hypertrophic scars, and uterine fibroids, where it has been shown to reduce collagen deposition and expression of extracellular matrix components like fibronectin and collagen type III . Furthermore, Tranilast demonstrates anti-proliferative effects by downregulating key cell cycle regulators such as cyclin D1 and inducing apoptosis in various cell types . Its anti-allergic activity, linked to the stabilization of mast cells and inhibition of inflammatory mediator release, adds another dimension to its research applicability . Consequently, this compound serves as an essential reagent for scientists exploring the intricate pathways of fibrosis, abnormal proliferation, and inflammation, facilitating highly accurate and reliable quantitative measurements in their experimental workflows.

Properties

Molecular Formula

C₁₅¹³C₃H₁₇NO₅

Molecular Weight

330.31

Synonyms

2-[[3-(3,4-Dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic Acid-13C3;  2-(3,4-Dimethoxycinnamoylamino)benzoic Acid-13C3;  N-(3,4-Dimethoxycinnamoyl)-_x000B_anthranilic Acid-13C3;  N-(3’,4’-Dimethoxycinnamoyl)anthranilic Acid-13C3;  Rizaben-13C3;  Tranpro-13C

Origin of Product

United States

Ii. Synthesis and Analytical Methodologies for Tranilast 13c3

Isotopic Labeling Strategies for Tranilast-13C3

The synthesis of this compound involves the introduction of three ¹³C atoms into the Tranilast molecule. This is achieved through carefully designed isotopic labeling strategies that focus on precursor selection and the optimization of synthetic routes to ensure high labeling efficiency.

Precursor Selection and Incorporation of ¹³C-Enriched Moieties

The cornerstone of synthesizing this compound lies in the selection of appropriate ¹³C-enriched precursors. osti.govsigmaaldrich.com The general synthesis of Tranilast involves the condensation of 3,4-dimethoxycinnamic acid with an anthranilic acid derivative. google.com To introduce the ¹³C label, a common strategy is to utilize a precursor where the desired carbon atoms are already replaced with ¹³C.

For this compound, a plausible and efficient approach involves using a ¹³C-labeled precursor for the 3,4-dimethoxycinnamic acid portion of the molecule. For instance, a doubly or triply labeled version of a simple precursor molecule can be used in the early stages of the synthesis. The selection of the labeled precursor is critical and is often guided by the desired labeling pattern and the commercial availability of the labeled starting materials. osti.gov

Table 1: Potential ¹³C-Labeled Precursors for this compound Synthesis

Labeled PrecursorPotential Labeled Positions in TranilastSynthetic Utility
[1,2-¹³C₂]-Acetic AcidCinnamic acid backboneVersatile building block for constructing the side chain.
[Ring-¹³C₃]-AnisoleDimethoxy-phenyl ringAllows for labeling of the aromatic ring structure.
¹³C-Methyl IodideMethoxy (B1213986) groupsSpecific labeling of the two methoxy groups on the phenyl ring.

The incorporation of these ¹³C-enriched moieties is achieved through established organic synthesis reactions. For example, a Wittig or Horner-Wadsworth-Emmons reaction could be employed to form the double bond of the cinnamic acid moiety, using a ¹³C-labeled phosphonium (B103445) ylide or phosphonate (B1237965) ester.

Optimization of Synthetic Pathways for Labeling Efficiency

Key optimization parameters include:

Reaction Conditions: Temperature, pressure, and reaction time are meticulously controlled to ensure complete reaction and prevent degradation of the labeled intermediates.

Catalysts: The choice of catalyst can significantly influence the efficiency and selectivity of the labeling reaction. For instance, in a condensation reaction, the type and amount of catalyst can affect the yield and purity of the product. google.com

Purification Methods: Efficient purification techniques, such as chromatography, are essential to isolate the desired labeled compound from unlabeled or partially labeled byproducts. scispace.com

The goal is to develop a robust and reproducible synthetic route that consistently delivers high-purity this compound with the correct isotopic enrichment.

Advanced Analytical Techniques for this compound

The analysis of this compound and its metabolites relies on sophisticated analytical techniques that can distinguish between the labeled and unlabeled forms of the compound and provide detailed structural information. longdom.orgitecgoi.inpharmtech.com Mass spectrometry, in particular, plays a pivotal role in these analyses.

Mass Spectrometry (MS) Applications in ¹³C-Labeled Compound Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of isotopically labeled compounds. longdom.org It separates ions based on their mass-to-charge ratio (m/z), allowing for the clear differentiation of this compound from its unlabeled counterpart due to the mass difference imparted by the three ¹³C atoms.

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming and quantifying isotopic labeling. frontiersin.orgnih.govnih.gov In an MS/MS experiment, the parent ion of this compound is selected and then fragmented. The resulting fragment ions provide a "fingerprint" of the molecule, confirming its identity and the location of the isotopic labels. frontiersin.org

By comparing the fragmentation patterns of labeled and unlabeled Tranilast, researchers can precisely determine the degree of isotopic enrichment and ensure the integrity of the labeled compound. nih.gov This technique is crucial for quality control during the synthesis of this compound and for accurately quantifying the compound in biological samples. researchgate.net

Table 2: Illustrative Tandem MS Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Interpretation
331.1 (Tranilast-¹³C₃)Specific fragmentsConfirms the presence of the ¹³C₃ label in specific parts of the molecule.
328.1 (Unlabeled Tranilast)Corresponding fragmentsProvides a reference for comparison and quantification.

Note: The m/z values are illustrative and would depend on the specific ionization method and the exact location of the ¹³C labels.

High-resolution mass spectrometry (HRMS) is instrumental in identifying and characterizing the metabolites of Tranilast. ijpras.comnih.govchromatographyonline.com When this compound is administered, its metabolites will also carry the ¹³C label. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the metabolites. nih.gov

This capability, combined with the known mass shift from the ¹³C label, greatly facilitates the identification of drug-related metabolites in complex biological matrices like plasma or urine. frontiersin.orglcms.cz The process involves searching for pairs of signals separated by the mass of the incorporated isotopes. The accurate mass data helps to distinguish drug metabolites from endogenous compounds, reducing the ambiguity in metabolite identification. nih.gov

Quantitative Analysis via Stable Isotope Standards

The use of stable isotope-labeled compounds as internal standards is a cornerstone of modern quantitative analysis, particularly in bioanalytical mass spectrometry. This technique, known as stable isotope dilution analysis (SIDA), is recognized for its high accuracy and precision. This compound is specifically designed to be an ideal internal standard for the quantification of Tranilast in complex biological matrices such as plasma, urine, or tissue homogenates.

The methodology involves adding a precise, known quantity of this compound to a biological sample containing an unknown quantity of Tranilast before any sample processing or extraction steps. Because this compound has virtually identical physicochemical properties to the native Tranilast, it behaves in the same manner during extraction, chromatography, and ionization. medchemexpress.com This co-processing effectively corrects for any analyte loss that may occur during sample preparation and compensates for variations in instrument response, such as matrix effects or ionization suppression.

Following sample preparation, the extract is analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer differentiates between the analyte (Tranilast) and the internal standard (this compound) based on their different mass-to-charge ratios (m/z). The concentration of Tranilast in the original sample is then calculated from the ratio of the instrument's response for the analyte to that of the stable isotope standard. This approach improves the reliability and robustness of the quantification. nih.gov

Table 1: Principle of Quantification using this compound Internal Standard This table illustrates the calculation principle for determining the concentration of Tranilast in a sample using a fixed concentration of this compound as the internal standard.

Parameter Analyte (Tranilast) Internal Standard (this compound) Calculation Step
Concentration Unknown (C_analyte) Known (e.g., 100 ng/mL)
MS Peak Area Measured (A_analyte) Measured (A_IS)
Response Ratio - - Calculate Ratio = A_analyte / A_IS
Calibration - - C_analyte = (Response Ratio / Slope_cal) - Intercept_cal

The calibration curve is generated by analyzing standards containing known concentrations of Tranilast with a constant concentration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Enrichment Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound. It serves two critical functions: confirming the molecular structure and assessing the extent and position of isotopic labeling.

Structural Elucidation: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are used to verify the identity and integrity of the molecule. The chemical shifts, signal multiplicities, and coupling constants in the ¹H NMR spectrum confirm the arrangement of protons. The ¹³C NMR spectrum confirms the carbon skeleton. For this compound, the NMR data must match that of an unlabeled Tranilast standard, with the key difference being the enhanced signals and potential new couplings arising from the ¹³C-enriched positions. nii.ac.jp

Isotopic Enrichment Assessment: NMR provides direct evidence of ¹³C incorporation. The positions of the labels can be confirmed by the significantly increased intensity of the corresponding signals in the ¹³C NMR spectrum. Furthermore, the presence of ¹³C-¹H and ¹³C-¹³C spin-spin couplings, which are not typically observed at natural abundance, can definitively pinpoint the sites of enrichment.

While NMR is crucial, high-resolution mass spectrometry (HRMS) is also a powerful technique for determining isotopic enrichment. nih.gov HRMS can resolve the mass difference between the unlabeled and various isotopologues of the labeled compound, allowing for a precise calculation of the enrichment percentage. nih.gov This method is particularly useful for its high throughput and sensitivity. nih.gov

Table 2: Hypothetical ¹³C NMR Chemical Shift Data for Labeled Positions in this compound This table presents plausible ¹³C NMR data for this compound, assuming labeling on the three carbons of the cinnamoyl group (Cα, Cβ, and the carbonyl carbon C=O).

Carbon Position Tranilast (Natural Abundance) δ [ppm] This compound δ [ppm] Signal Intensity
C=O (Amide) ~166.5 ~166.5 Highly Enhanced
Cβ (C=C) ~142.1 ~142.1 Highly Enhanced
Cα (C=C) ~118.0 ~118.0 Highly Enhanced
Other Aromatic/Methoxy Carbons 100 - 160 100 - 160 Natural Abundance

Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. The key diagnostic feature is the dramatically increased signal intensity for the ¹³C-labeled atoms.

Chromatographic Separations in Conjunction with Isotopic Detection

For the quantitative analysis of Tranilast in biological samples, chromatographic separation is essential for isolating the analyte from endogenous matrix components prior to detection. High-Performance Liquid Chromatography (HPLC) is the predominant separation technique used for this purpose. tandfonline.comjfda-online.com

When analyzing a sample spiked with this compound, the HPLC system separates both the analyte and the internal standard from interfering substances. Due to their nearly identical molecular structures and polarities, Tranilast and this compound exhibit almost the same chromatographic behavior, meaning they elute from the HPLC column at virtually the same retention time. medchemexpress.com This co-elution is a critical advantage, as it ensures that both compounds experience the same conditions as they enter the detector, further validating the role of the internal standard.

The detector is invariably a mass spectrometer (MS), creating a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The MS detector distinguishes between the co-eluting Tranilast and this compound based on their mass-to-charge (m/z) ratios. For quantification, tandem mass spectrometry (MS/MS) is the method of choice, often employing a triple quadrupole instrument. This technique uses modes like Multiple Reaction Monitoring (MRM) to track specific fragmentation patterns (parent ion → fragment ion) for both the analyte and the internal standard, providing exceptional selectivity and sensitivity for measurement even at low concentrations. tandfonline.com

Table 3: Illustrative LC-MS/MS Parameters for Analysis of Tranilast and this compound This table provides typical, non-exhaustive parameters for an LC-MS/MS method.

Parameter Setting Purpose
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Separation based on hydrophobicity
Mobile Phase A Water + 0.1% Formic Acid Aqueous component of the gradient
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic component of the gradient
Flow Rate 0.4 mL/min Controls the speed of separation
Ionization Mode Electrospray Ionization (ESI), Negative Generates deprotonated molecular ions [M-H]⁻
Tranilast MRM Transition m/z 326.1 → m/z 163.1 (example) Selective detection of the analyte
This compound MRM Transition m/z 329.1 → m/z 166.1 (example) Selective detection of the internal standard

Note: The molecular weight of Tranilast is 327.33 g/mol . wikipedia.org The m/z transitions are hypothetical examples of a deprotonated parent ion and a plausible fragment ion.

Iii. in Vitro and in Vivo Metabolic Studies of Tranilast Using 13c Labeling

Mechanistic Investigations of Tranilast Metabolism

Mechanistic studies leveraging ¹³C-labeled Tranilast are instrumental in elucidating the biotransformation pathways and enzymatic processes that govern its disposition.

In vitro and in vivo studies have identified two primary metabolic pathways for Tranilast. The main route of metabolism is Phase II conjugation, specifically glucuronidation, where a glucuronic acid moiety is attached to the parent molecule. nih.govresearchgate.net A secondary, Phase I pathway involves O-demethylation of one of the methoxy (B1213986) groups on the cinnamoyl ring, resulting in the formation of a metabolite known as 4-demethyltranilast (also referred to as N-3). nih.govresearchgate.net

The use of Tranilast-13C3 allows researchers to trace the core carbon skeleton through these transformations, confirming the structures of the resulting glucuronide and demethylated metabolites by analyzing their mass shifts in mass spectrometry.

The glucuronidation of Tranilast is primarily mediated by the Uridine Diphosphate-glucuronosyltransferase (UGT) superfamily of enzymes. researchgate.net In vitro investigations using human liver and jejunum microsomes, along with recombinant human UGT isoforms, have pinpointed the specific enzymes responsible.

Research has clarified that UGT1A1 is the main enzyme catalyzing the formation of Tranilast glucuronide in both the human liver and intestine. nih.govresearchgate.net Minor contributions to this metabolic process are also made by other isoforms, including UGT1A3, UGT1A8, UGT1A9, and UGT1A10. researchgate.net Kinetic studies have determined the binding affinity (Km) and maximum reaction velocity (Vmax) for this process in various human tissues and recombinant systems. nih.gov For instance, the Km values for Tranilast glucuronosyltransferase activity were found to be 51.5 µM in human liver microsomes and 38.0 µM with recombinant UGT1A1. nih.gov

Enzyme IsoformContribution to Tranilast GlucuronidationReference
UGT1A1Major catalyst in human liver and intestine nih.govresearchgate.net
UGT1A3Minor contributor researchgate.net
UGT1A8Minor contributor researchgate.net
UGT1A9Minor contributor; Tranilast also acts as an inhibitor of this isoform. researchgate.netresearchgate.net
UGT1A10Minor contributor researchgate.net

While many drug metabolites are inactive and serve only as a means of elimination, the metabolites of Tranilast have been shown to possess biological activity. The Phase I metabolite, 4-demethyltranilast (N-3), can inhibit the glucuronosyltransferase activity that metabolizes the parent drug, Tranilast. nih.gov

Furthermore, both the parent drug Tranilast and the N-3 metabolite strongly inhibit bilirubin (B190676) glucuronosyltransferase activity, which is also mediated by the UGT1A1 enzyme. nih.gov This finding is significant as it provides a mechanistic explanation for the hyperbilirubinemia (elevated bilirubin levels) observed as a side effect in some clinical trials of Tranilast. nih.govresearchgate.net Although most glucuronides are considered detoxification products, some, particularly acyl-glucuronides formed from compounds with a carboxylic acid group like Tranilast, can be chemically reactive and potentially toxic. researchgate.netflinders.edu.au

Pharmacokinetic Profiling through Isotopic Tracing

Isotopic tracing with this compound is the gold standard for accurately defining its pharmacokinetic profile. This method allows for precise measurement of the drug's absorption, distribution, and excretion without interference from other substances. google.com

Pharmacokinetic studies in preclinical models, such as rats, provide crucial data on the dynamics of Tranilast in a living system. Following oral administration, Tranilast is absorbed relatively quickly. nih.gov

A study in rats using a sensitive and specific LC-MS/MS method—the analytical technique required for isotopic tracing studies—provided detailed pharmacokinetic parameters. nih.gov After an oral dose, Tranilast reached its maximum plasma concentration (Cmax) in under an hour, indicating rapid absorption. nih.gov The study also investigated the distribution of Tranilast into the brain, finding that it could penetrate the blood-brain barrier, although the concentration in the brain was significantly lower than in the plasma. nih.gov The compound was shown to be distributed to and eliminated from brain tissue quickly. nih.gov

Pharmacokinetic ParameterValue (Mean ± SD) in RatsReference
Cmax (Maximum Plasma Concentration)18.59 ± 5.40 µg/mL nih.gov
Tmax (Time to Cmax)0.667 ± 0.408 h nih.gov
AUC₀₋₂₄ (Area Under the Curve)54.87 ± 14.13 µg·h/mL nih.gov
t₁/₂ (Elimination Half-life)2.93 ± 0.41 h nih.gov
Brain/Plasma Ratio (at 0.5 h)0.7484% ± 0.0883% nih.gov

Metabolic Flux Analysis (MFA) is a sophisticated technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. novelgenetech.com When combined with stable isotope tracers like this compound, it becomes a powerful tool for determining the ultimate fate of the drug's carbon atoms. nih.gov

In a ¹³C-MFA study, an organism or cell culture is exposed to this compound. researchgate.net As the drug is metabolized, the ¹³C atoms are incorporated into its various metabolites. By measuring the ¹³C-labeling patterns in these downstream products using mass spectrometry or NMR, researchers can construct a quantitative map of its metabolic fate. novelgenetech.comnih.gov This analysis can precisely determine the percentage of the drug that is processed through the glucuronidation pathway versus the demethylation pathway, providing a definitive measure of the carbon flux through each route. nih.gov This approach moves beyond simple identification of metabolites to provide a dynamic and quantitative understanding of how the drug is handled by the body, identifying potential metabolic bottlenecks and revealing the comprehensive fate of the compound's carbon structure. nih.govresearchgate.net

In Vivo Metabolic Fate in Specific Tissues and Cell Types

Following administration, isotopically labeled Tranilast is distributed throughout the body, where it undergoes metabolic transformation in various tissues and exerts effects on specific cell types. In vivo studies, primarily in animal models, have identified the liver and intestines as primary sites of metabolism, with significant activity also observed in other tissues such as bone, adipose tissue, and skin.

The liver is the principal organ for Tranilast metabolism. In vitro studies using human liver microsomes have detailed the kinetics of its two main metabolic pathways: glucuronidation and demethylation. nih.gov The formation of Tranilast's major metabolite, a glucuronide conjugate, is predominantly catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). nih.gov A key phase I metabolite, 4-demethyltranilast, is produced through the action of cytochrome P450 enzymes. nih.govresearchgate.net The kinetic parameters for these reactions in human liver and jejunum microsomes highlight the liver's significant metabolic capacity, which is approximately 2.5-fold higher than that of the intestine. nih.gov

Beyond these primary metabolic sites, Tranilast's influence is seen in various tissues and cells. In studies on diabetic mice, Tranilast was shown to inhibit inflammasome activation in the liver and adipose tissue, helping to suppress hepatic steatosis. embopress.org In rat models, Tranilast has been observed to affect gene expression in skin tissue, which is relevant to its use in hypertrophic scarring. phypha.ir Furthermore, studies have demonstrated its effects on bone, where it inhibits the differentiation of osteoclasts from bone marrow cells in rats and protects against ovariectomy-induced bone loss in mice. nih.govplos.org

The compound also acts on specific immune and nerve cells. It has been shown to reduce the generation of reactive oxygen species (ROS) in human polymorphonuclear leukocytes (neutrophils) and to affect the cellular metabolism of human SH-SY5Y neuroblastoma cells. nih.govacs.org In rat models, Tranilast attenuated inflammation in the liver by reducing the recruitment of Kupffer cells, a type of macrophage. core.ac.uk

Table 1: In Vitro Metabolic Kinetics of Tranilast in Human Tissues

This table summarizes the key kinetic parameters for the primary metabolic pathways of Tranilast in human liver and intestinal microsomes. Data is derived from in vitro assays.

Metabolic Reaction Enzyme Tissue/System Km (μM) Vmax (pmol/min/mg protein)
Tranilast Glucuronidation UGT1A1 Human Liver Microsomes 51.5 10.4
Tranilast Glucuronidation UGT1A1 Human Jejunum Microsomes 50.6 42.9
Tranilast Glucuronidation Recombinant UGT1A1 - 38.0 19.7
4-demethyltranilast Formation CYP P450 Human Liver Microsomes 37.1 27.6

Source: Data compiled from a study on the glucuronidation of Tranilast. nih.gov

Comparative Metabolic Studies Across Species Using Labeled Tranilast

The metabolic profile of a drug can vary significantly between different species. These differences are critical to consider when extrapolating preclinical animal data to human clinical applications. Comparative studies using labeled Tranilast have revealed notable variations in its metabolism, particularly between humans and rodent models like rats and mice.

The primary metabolic pathway for Tranilast in humans is glucuronidation, a phase II conjugation reaction that increases the water solubility of the compound and facilitates its excretion. nih.govresearchgate.net This process is mainly carried out by the UGT1A1 enzyme in the liver and intestine. nih.gov While rodents also utilize this pathway, there are marked species differences in the expression and function of drug-metabolizing enzymes, including the UGT superfamily. researchgate.net This can lead to different rates and patterns of metabolite formation. For instance, rats exhibit sex-specific differences in certain hepatic cytochrome P450 enzymes, such as CYP2C11 and CYP3A2, which can influence phase I metabolism and are not observed in humans. europa.eu

One of the most significant observed differences lies in the susceptibility to hyperbilirubinemia. In some Western populations, Tranilast has been associated with elevated bilirubin levels, a condition linked to the inhibition of UGT1A1—the same enzyme responsible for both Tranilast glucuronidation and bilirubin glucuronidation. nih.govregulations.gov Tranilast and its metabolite, 4-demethyltranilast, can competitively inhibit this enzyme, leading to a buildup of bilirubin. nih.gov This effect may be less prominent in species like rats, which are widely used in preclinical studies but may have different UGT1A1 activity or susceptibility to its inhibition. researchgate.net

In vivo studies have tracked the disposition of Tranilast in various animal models. In mice, blood plasma analysis following Tranilast administration showed no adverse effects on key markers for kidney or liver function. mdpi.com Studies in rats have been used to model its effects on specific conditions like prostate cancer and hypertrophic scars, providing valuable, albeit species-specific, data. phypha.irnih.gov The development of "humanized" mouse models, in which specific drug-metabolizing enzymes are replaced with their human counterparts, represents a strategy to overcome these species differences and better predict drug metabolism in humans. researchgate.net

Table 2: Overview of Tranilast Metabolism Across Species

This table provides a comparative overview of key aspects of Tranilast metabolism in humans, rats, and mice based on available research.

Metabolic Feature Human Rat Mouse
Primary Metabolic Organ Liver, Intestine Liver Liver
Major Metabolic Pathway Glucuronidation Glucuronidation Glucuronidation
Primary Enzyme UGT1A1 UGTs, CYPs UGTs, CYPs
Major Metabolites Tranilast-glucuronide, 4-demethyltranilast Tranilast-glucuronide, demethylated metabolites Not specified in detail
Key Tissues Studied Liver, Jejunum (in vitro) Liver, Skin, Bone, Prostate Liver, Adipose Tissue, Bone, Fibroids
Noted Species-Specific Effects Potential for UGT1A1 inhibition leading to hyperbilirubinemia Sex-specific differences in CYP enzymes Well-tolerated in studies with no major adverse effects on liver/kidney chemistry

Source: Compiled from multiple studies investigating the metabolism and effects of Tranilast. nih.govresearchgate.netembopress.orgphypha.irnih.govplos.orgeuropa.euregulations.govmdpi.com

Iv. Molecular Mechanisms and Cellular Pathways of Tranilast in Preclinical Research

Modulation of Inflammatory and Fibrotic Pathways

Tranilast exerts significant anti-inflammatory and anti-fibrotic effects by targeting core signaling cascades that drive these processes. Its ability to interfere with cytokine signaling, inflammasome activation, and transcription factor regulation underscores its therapeutic potential in inflammation-driven pathologies.

Transforming Growth Factor-beta (TGF-β) is a crucial cytokine family involved in cell growth, differentiation, and fibrosis. nih.govresearchgate.net Dysregulation of the TGF-β pathway is implicated in numerous diseases, including cancer and fibrotic disorders. nih.govresearchgate.net Tranilast is recognized as an inhibitor of TGF-β signaling. nih.govnbinno.com

Research indicates that Tranilast can suppress the secretion and expression of TGF-β isoforms, such as TGF-β1 and TGF-β3. mdpi.comnih.govnih.gov By reducing the levels of these profibrotic cytokines, Tranilast interferes with the downstream signaling cascade that leads to the excessive production of extracellular matrix components like collagen. mdpi.comnih.gov In studies on leiomyoma smooth muscle cells, Tranilast was shown to suppress the expression of TGF-β3, which in turn downregulated collagen type I (COL1) and collagen type III alpha 1 chain (COL3A1). mdpi.comnih.gov Furthermore, in murine breast cancer models, the effects of Tranilast on cell migration and invasion were shown to be mediated through the modulation of TGF-β. nih.gov This inhibitory action on the TGF-β pathway is a key mechanism behind Tranilast's anti-fibrotic and anti-proliferative effects observed in preclinical models. researchgate.netnih.govexcli.de

Table 1: Effects of Tranilast on TGF-β Signaling Pathway Components

Target MoleculeObserved EffectCell/Model TypeReference
TGF-β1Decreased expression/secretionKeloid fibroblasts, Murine breast cancer tumors nih.govselleckchem.com
TGF-β3Downregulated expressionLeiomyoma smooth muscle cells (LSMC) mdpi.comnih.gov
Collagen Type I (COL1)Inhibited expressionLeiomyoma smooth muscle cells (LSMC) mdpi.comnih.gov
Collagen Type III (COL3A1)Inhibited expressionLeiomyoma smooth muscle cells (LSMC) nih.gov
EndoglinDecreased levelsMurine breast cancer tumors nih.gov

Nuclear Factor-kappaB (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous genes involved in inflammation and immune responses. nih.govsemanticscholar.org Tranilast has been shown to modulate NF-κB activity, thereby suppressing the expression of inflammatory mediators. nih.govnih.gov

In human umbilical vein endothelial cells, Tranilast dose-dependently inhibited the tumor necrosis factor-alpha (TNF-α)-induced surface expression of key adhesion molecules, including VCAM-1, ICAM-1, and E-selectin, which are regulated by NF-κB. nih.gov The underlying mechanism does not involve preventing the degradation of NF-κB inhibitor proteins (IκB) or the nuclear translocation of NF-κB itself. nih.gov Instead, Tranilast interferes with NF-κB-dependent transcriptional activation by disrupting the interaction between NF-κB and its transcriptional coactivator, cAMP response element-binding protein (CBP). nih.gov This targeted interference leads to a reduction in the expression of NF-κB-sensitive genes, such as those encoding for adhesion molecules and the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.gov

Table 2: Tranilast's Regulation of NF-κB and Associated Molecules

Target/ProcessObserved EffectCell/Model TypeReference
NF-κB/CBP AssociationInhibited interactionHuman umbilical vein endothelial cells (HUVECs) nih.gov
VCAM-1 ExpressionInhibitedHUVECs nih.gov
ICAM-1 ExpressionInhibitedHUVECs nih.gov
E-selectin ExpressionInhibitedHUVECs nih.gov
Interleukin-6 (IL-6) SecretionSignificantly inhibitedHUVECs nih.gov

Inflammasomes are multi-protein complexes that play a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like Interleukin-1β (IL-1β). researchgate.netresearchgate.net The NLRP3 inflammasome, in particular, has been identified as a key driver of inflammation in various diseases. embopress.orgup.edu.mx

Preclinical studies have identified Tranilast as a direct inhibitor of the NLRP3 inflammasome. researchgate.netembopress.orgup.edu.mxnih.gov The mechanism of inhibition is specific; Tranilast physically binds to the NACHT domain of the NLRP3 protein. embopress.orgup.edu.mxnih.gov This direct interaction prevents the oligomerization of NLRP3, which is an essential step for the assembly of the functional inflammasome complex. embopress.orgup.edu.mxahajournals.org By blocking this assembly, Tranilast effectively suppresses the subsequent activation of caspase-1 and the maturation and release of IL-1β. embopress.orgup.edu.mx Importantly, the inhibitory action of Tranilast is specific to the NLRP3 inflammasome and does not affect other types, such as the AIM2 or NLRC4 inflammasomes. researchgate.netembopress.orgup.edu.mxnih.gov This targeted inhibition of NLRP3 highlights a precise mechanism for Tranilast's anti-inflammatory properties. nih.govresearchgate.net

Cellular Proliferation and Apoptosis Regulation

Beyond its anti-inflammatory and anti-fibrotic roles, Tranilast also directly influences cell fate by modulating the machinery that governs cell division and programmed cell death.

The cell cycle is a tightly controlled process regulated by a family of proteins including cyclins and cyclin-dependent kinases (CDKs). Tranilast has been found to inhibit cell proliferation by intervening at key checkpoints of the cell cycle. nih.govnih.govnih.gov

Studies have demonstrated that Tranilast can downregulate the expression of critical cell cycle progression genes, such as cyclin D1 (CCND1) and CDK2, at both the mRNA and protein levels. mdpi.comnih.gov In vascular smooth muscle cells, Tranilast was shown to suppress the activity of CDK2 and CDK4, which led to the inhibition of retinoblastoma gene product (pRb) phosphorylation, a key step for cells to advance past the G1/S transition. nih.gov This inhibitory effect was associated with an enhanced expression of the CDK inhibitor p21. mdpi.comnih.gov Additionally, Tranilast can induce the expression of the tumor suppressor protein p53, which further contributes to cell cycle arrest. mdpi.comnih.govnih.gov In murine breast cancer cells, exposure to Tranilast resulted in alterations in multiple cell cycle mediators, including cyclin D1, p27, cyclin A, pRB, cyclin B, and Cdc2, ultimately favoring cell cycle arrest. nih.gov

Table 3: Impact of Tranilast on Cell Cycle Regulatory Proteins

ProteinEffectCell/Model TypeReference
Cyclin D1 (CCND1)Downregulated expressionLeiomyoma smooth muscle cells, Murine breast cancer cells mdpi.comnih.govnih.gov
CDK2Downregulated expression, Suppressed activityLeiomyoma smooth muscle cells, Vascular smooth muscle cells mdpi.comnih.govnih.gov
CDK4Suppressed activityVascular smooth muscle cells nih.gov
p21Induced/Enhanced expressionVascular smooth muscle cells, Osteosarcoma cells mdpi.comnih.govnih.gov
p53Induced/Upregulated expressionVascular smooth muscle cells, Murine breast cancer cells mdpi.comnih.govnih.gov
pRbInhibited phosphorylationVascular smooth muscle cells, Murine breast cancer cells nih.govnih.gov

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The induction of apoptosis is a key strategy for anti-cancer therapies. mdpi.com Tranilast has been shown to promote apoptosis in various preclinical cancer models. nih.govnih.gov

The pro-apoptotic effect of Tranilast is linked to its ability to modulate key proteins in the apoptotic cascade. In murine breast cancer cells and tumors, treatment with Tranilast led to the upregulation of p53 and induced the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov Furthermore, the expression of cleaved caspase-3, a critical executioner caspase in the apoptotic pathway, was significantly elevated in breast tumors from Tranilast-treated mice. mdpi.comnih.gov While Tranilast alone may not always induce significant apoptosis, it has been shown to enhance the apoptotic cell death induced by chemotherapeutic agents like cisplatin (B142131) in osteosarcoma cells, suggesting a synergistic effect. nih.gov

Inhibition of Platelet-Derived Growth Factor (PDGF) Receptor Signaling

Tranilast has been shown to interfere with the signaling pathways of Platelet-Derived Growth Factor (PDGF), a potent mitogen for vascular smooth muscle cells (VSMC). In preclinical studies, PDGF at concentrations of 100 ng/ml significantly reduced cytokine-induced nitric oxide (NO) production and inducible NO synthase (NOS) protein induction in VSMC. nih.gov However, the addition of Tranilast completely abolished these inhibitory effects of PDGF. nih.gov Furthermore, while PDGF typically stimulates the proliferation of VSMC, Tranilast not only directly inhibited this proliferative effect but also restored the antiproliferative effects of cytokine-induced NO, even in the presence of PDGF. nih.gov This suggests that Tranilast can counteract the pro-proliferative and inflammation-modulating effects of PDGF signaling in the vasculature. nih.gov

Modulation of Extracellular Matrix Remodeling

Tranilast demonstrates significant effects on the remodeling of the extracellular matrix (ECM), primarily through its inhibitory action on fibrosis. nih.govnih.gov Fibrosis is characterized by the excessive deposition of ECM components. nih.gov Tranilast has been found to inhibit the proliferation of fibroblasts and suppress collagen deposition. nih.govmdpi.com

In a preclinical model of diabetic cardiomyopathy, Tranilast attenuated cardiac fibrosis by 37%. nih.gov This anti-fibrotic action was associated with a reduction in the activity of Transforming Growth Factor-beta (TGF-β), a key regulator of matrix production. nih.gov In cultured cardiac fibroblasts, Tranilast (at 30 µM) led to a 58% reduction in TGF-β1-induced hydroxyproline (B1673980) incorporation, a marker for collagen synthesis. nih.gov

Similarly, in an animal model for uterine fibroids, which are characterized by excessive ECM deposition, long-term administration of Tranilast resulted in a 37% reduction in tumor weight. mdpi.com This was accompanied by a significant decrease in the expression of major ECM components, including fibronectin and COL3A1, at both the mRNA and protein levels. mdpi.com The mechanism is thought to involve the inhibition of pro-fibrotic growth factors like TGF-β3. mdpi.com

Model SystemKey FindingsQuantitative ResultsAssociated Pathway
Diabetic Rat Hearts ((mRen-2)27) nih.govAttenuated cardiac fibrosis.37% reduction in fibrosis.Reduced TGF-β1 activity (measured by decreased phospho-Smad2). nih.gov
Cultured Cardiac Fibroblasts nih.govReduced collagen synthesis.58% reduction in TGF-β1-induced 3[H]-hydroxyproline incorporation.Inhibition of TGF-β1 signaling. nih.gov
Mouse Xenograft Model (Uterine Fibroids) mdpi.comReduced tumor weight and ECM components.37% reduction in tumor weight.Inhibition of TGF-β3, Fibronectin, and COL3A1 expression. mdpi.com

Effects on Epithelial-Mesenchymal Transition (EMT) Processes

Tranilast has been investigated for its ability to modulate the Epithelial-Mesenchymal Transition (EMT), a cellular process implicated in fibrosis and cancer metastasis. iiarjournals.orgnih.gov EMT involves the transition of epithelial cells into a mesenchymal phenotype, which is often activated by TGF-β1. iiarjournals.orgnih.gov

In human non-small cell lung cancer cell lines (A549 and PC14), Tranilast was shown to inhibit TGF-β1-induced EMT. iiarjournals.orgnih.gov The study demonstrated that Tranilast increased the expression of the epithelial marker E-cadherin while suppressing the mesenchymal marker vimentin (B1176767). iiarjournals.org This effect was mediated through the suppression of Smad4, a key intracellular mediator of the TGF-β signaling pathway. iiarjournals.orgnih.gov Tranilast was found to significantly suppress the transcription of Smad4 in A549 cells. iiarjournals.org Consequently, Tranilast inhibited cell invasion in TGF-β1-stimulated cells. iiarjournals.orgnih.gov An in vivo mouse model further confirmed these findings, showing that Tranilast treatment reduced pleural dissemination of cancer cells and suppressed the expression of vimentin and Smad4. iiarjournals.orgnih.gov

Cell/Animal ModelEffect of TranilastMechanism of ActionOutcome
Human Lung Cancer Cells (A549, PC14) iiarjournals.orgnih.govInhibited TGF-β1-induced EMT.Increased E-cadherin expression via suppression of Smad4 transcription. iiarjournals.orgInhibited cell invasion. iiarjournals.orgnih.gov
Mouse Orthotopic Lung Cancer Model iiarjournals.orgnih.govReduced cancer cell dissemination.Suppressed vimentin and Smad4 expression in tumors. iiarjournals.orgReduced pleural dissemination. iiarjournals.orgnih.gov

Other Investigated Molecular Targets and Pathways

Tranilast has been found to interact directly with the S100 calcium-binding protein A11 (S100A11). nih.govresearchgate.net The S100A11 protein is involved in various cellular processes, including cell proliferation and growth. nih.govresearchgate.netfrontiersin.org It can interact with other proteins, such as the receptor for advanced glycation end products (RAGE), to promote specific physiological functions. nih.govresearchgate.net

Using nuclear magnetic resonance (NMR) and fluorescence spectroscopy, researchers demonstrated that Tranilast binds to S100A11. nih.govresearchgate.net This binding physically blocks the interaction site between S100A11 and the V domain of RAGE. nih.govresearchgate.net By preventing the S100A11-RAGE interaction, Tranilast inhibits cell proliferation. nih.govresearchgate.net In the context of cardiac fibrosis, angiotensin II was found to increase S100A11 expression in human cardiac fibroblasts, an effect that was significantly decreased by Tranilast. tandfonline.com Overexpression of S100A11 reversed the inhibitory effects of Tranilast on fibroblast proliferation, migration, and fibrosis, indicating that Tranilast exerts its antifibrotic effects in this model through the S100A11/TGF-β1/Smad axis. tandfonline.com

Tranilast can induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with significant anti-inflammatory and antioxidant properties. nih.govspandidos-publications.com The induction of HO-1 is a key mechanism for its therapeutic effects in models of inflammation and ischemia-reperfusion injury. nih.govspandidos-publications.com

The mechanism of HO-1 induction by Tranilast involves the activation of the Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) pathway. nih.gov Tranilast possesses an α, β-unsaturated carbonyl group, which is an electrophilic functional group. nih.gov This allows it to react with nucleophilic thiol groups in the Keap1 protein, which is a cytosolic repressor of Nrf2. nih.govmdpi.com By binding to Keap1, Tranilast causes the release of Nrf2, allowing it to translocate to the nucleus and activate the transcription of target genes, including HO-1. nih.govmdpi.com This activation of the Nrf2-HO-1 pathway contributes to the amelioration of colonic damage and inflammation in rat models of colitis. nih.gov In a model of cardiomyocyte injury, Tranilast was also shown to protect cells by activating the Nrf2/HO-1/NF-κB signaling pathway. spandidos-publications.com

Tranilast has been shown to modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in regulating glucose and lipid metabolism, as well as inflammation. nih.govnih.gov The PPAR family consists of three main subtypes: PPAR-α, PPAR-γ, and PPAR-δ/β. nih.gov

In a rat model of cerebral ischemia-reperfusion injury, treatment with Tranilast was found to promote the expression of both PPAR-α and PPAR-γ. nih.gov This upregulation of PPARs was associated with a reduction in neuronal apoptosis and a decrease in the levels of multiple pro-inflammatory cytokines. nih.gov The study suggests that the neuroprotective effects of Tranilast are, at least in part, mediated by its ability to regulate inflammatory cytokine production and enhance PPAR expression. nih.gov

No scientific evidence currently exists to support a direct interaction between the chemical compound Tranilast and Heterogeneous Nuclear Ribonucleoprotein M (hnRNP M).

An exhaustive search of preclinical research literature reveals no studies that have identified or described molecular interactions or cellular pathways directly involving Tranilast, or its isotopically labeled form Tranilast-13C3, and hnRNP M.

While the molecular mechanisms of Tranilast have been investigated in other contexts, a direct relationship with hnRNP M has not been established. Research into Tranilast has primarily focused on its role as an anti-allergic and anti-inflammatory agent. Its known mechanisms include the inhibition of histamine (B1213489) release from mast cells, suppression of collagen biosynthesis by interfering with transforming growth factor-beta 1 (TGF-β1), and the direct inhibition of the NLRP3 inflammasome. mdpi.comembopress.orgnih.gov

Heterogeneous nuclear ribonucleoproteins (hnRNPs) are a family of RNA-binding proteins involved in various aspects of RNA processing, including pre-mRNA splicing, transport, and translation. nih.gov While these proteins are crucial in cellular function and disease, the current body of scientific work has not linked the pharmacological activity of Tranilast to hnRNP M.

Therefore, the requested section on the molecular mechanisms and cellular pathways involving Tranilast and hnRNP M interactions cannot be provided due to the absence of available research data on this specific topic.

V. Preclinical Disease Models and Translational Research Applications

Evaluation in Fibrotic Disease Models

Tranilast has demonstrated notable anti-fibrotic effects in several experimental models. In studies of idiopathic pulmonary fibrosis (IPF), Tranilast was shown to inhibit the accumulation of extracellular matrix (ECM) proteins. semanticscholar.orgdovepress.com Research using a murine model of pulmonary fibrosis induced by bleomycin (B88199) found that Tranilast administration significantly attenuated lung fibrosis. dovepress.com The mechanism behind this effect involves the suppression of the Transforming Growth Factor-beta (TGF-β)/SMAD2 pathway. semanticscholar.orgdovepress.com In TGFβ2-stimulated human alveolar epithelial cells (A549), Tranilast suppressed the expression of ECM proteins like fibronectin and type IV collagen and attenuated the phosphorylation of SMAD2. semanticscholar.orgnih.gov

The anti-fibrotic properties of Tranilast have also been observed in other organ systems. It has been shown to inhibit renal and cardiovascular fibrosis in experimental models. semanticscholar.orgdovepress.com For instance, Tranilast attenuated renal fibrosis in rats with unilateral ureteral obstruction by reducing TGF-β and phospho-SMAD2 expression. semanticscholar.orgdovepress.com Furthermore, in preclinical studies using a mouse model with human-derived uterine fibroids (leiomyomas), Tranilast was found to inhibit cell proliferation and decrease ECM accumulation, leading to a reduction in tumor size. mdpi.com This effect was linked to the inhibition of genes such as COL3A1, FN1, and TGF-β3. mdpi.com These findings have supported the potential of Tranilast as a treatment for fibrotic conditions like IPF, leading to recommendations for orphan drug designation in the EU. pulmonaryfibrosisnews.com

Table 1: Summary of Tranilast Evaluation in Fibrotic Disease Models

Disease ModelModel TypeKey FindingsMechanism of Action
Idiopathic Pulmonary Fibrosis (IPF) Bleomycin-induced pulmonary fibrosis in mice; A549 human alveolar epithelial cellsAttenuated lung fibrosis; Suppressed expression of fibronectin and type IV collagen. semanticscholar.orgdovepress.comnih.govSuppression of TGF-β/SMAD2 pathway. semanticscholar.orgdovepress.com
Renal Fibrosis Unilateral ureteral obstruction in ratsAttenuated renal fibrosis. semanticscholar.orgdovepress.comReduction of TGF-β and phospho-SMAD2 expression. semanticscholar.orgdovepress.com
Uterine Fibroids (Leiomyoma) Mouse model with human-derived fibroidsReduced tumor size; Inhibited cell proliferation and ECM accumulation. mdpi.comInhibition of COL3A1, FN1, and TGF-β3 expression. mdpi.com

**5.2. Studies in Cancer Research Models

In the context of NSCLC, research has focused on the interaction between cancer cells and the tumor microenvironment, particularly cancer-associated fibroblasts (CAFs). nih.gov In vitro studies using coculture models of NSCLC cells (including EGFR-mutant and KRAS-mutant lines) with CAFs demonstrated that Tranilast can overcome CAF-mediated drug resistance. nih.gov It was observed that CAFs induce resistance to molecular-targeted therapies in NSCLC cells. nih.gov Tranilast administration reversed this resistance by inhibiting the IL-6/JAK/STAT3 signaling pathway, which is activated by cytokines released by CAFs. nih.gov Furthermore, Tranilast was found to inhibit the CAF-induced epithelial-mesenchymal transition (EMT) in NSCLC cells, a key process in tumor progression and metastasis. nih.gov

Table 2: Tranilast in NSCLC Coculture Models

Cell Lines UsedModel DescriptionKey Findings
HCC827, HCC4011, PC9 (EGFR-mutant NSCLC)Coculture of NSCLC cells with CAFs derived from NSCLC patients. nih.govTranilast reversed CAF-mediated resistance to molecular-targeted drugs. nih.gov
H1650, H1975 (KRAS-mutant NSCLC)Coculture of NSCLC cells with CAFs derived from NSCLC patients. nih.govTranilast inhibited CAF-induced EMT and suppressed the IL-6/JAK/STAT3 signaling pathway. nih.gov

Tranilast has been investigated as a potential agent for treating neurofibromas, which are benign tumors associated with Neurofibromatosis type 1 (NF1). nih.govnih.gov Studies have shown that cells deficient in neurofibromin, the protein encoded by the NF1 gene, are more sensitive to the growth-suppressive effects of Tranilast. nih.gov In models using the human NF1-mutated malignant peripheral nerve sheath tumor cell line sNF96.2, as well as in neurofibroma cells from NF1 patients, Tranilast suppressed cell proliferation. nih.gov It also downregulated the expression of mesenchymal markers and various components of the extracellular matrix, such as collagens and hyaluronan synthases, suggesting it can suppress the mesenchymal characteristics of these tumor cells. nih.gov

Table 3: Tranilast in Neurofibroma Research Models

ModelKey Findings
sNF96.2 cells (NF1-mutated) Suppressed cell proliferation; Down-regulated mRNA for EMT-TFs, collagens, and integrins. nih.gov
NF1 patient-derived cells Suppressed cell proliferation and mesenchymal marker expression. nih.gov
Neurofibromin-depleted HeLa and NIH3T3 cells Showed significantly greater growth inhibition by Tranilast compared to control cells. nih.gov

The tumor microenvironment (TME) is a complex network of cells, signaling molecules, and extracellular matrix that plays a critical role in tumor progression. unl.ptjci.orgfrontiersin.org Tranilast has been shown to modulate the TME, thereby inhibiting cancer growth. nih.gov A key mechanism is its effect on cancer-associated fibroblasts (CAFs), which are crucial in creating a pro-tumorigenic environment. nih.govfrontiersin.org In NSCLC models, Tranilast disrupts the crosstalk between CAFs and cancer cells. nih.gov It achieves this by suppressing the release of cytokines like IL-6 from CAFs, which in turn inhibits the activation of the pro-survival IL-6/JAK/STAT3 pathway in tumor cells. nih.gov By inhibiting the production of ECM components by tumor cells, as seen in neurofibroma models, Tranilast can also alter the physical structure of the TME, making it less conducive to tumor growth and invasion. nih.gov

**5.3. Research in Inflammatory and Autoimmune Disease Models

Airway remodeling is a key pathological feature of chronic asthma, characterized by structural changes in the airway wall. amegroups.orgdovepress.com Tranilast has been evaluated in mouse models of chronic asthma induced by allergens like house dust mite (HDM) or ovalbumin. nih.govnih.gov In these models, long-term allergen challenge leads to significant airway remodeling, including goblet cell hyperplasia, collagen deposition, and thickening of the airway epithelium. nih.govnih.gov Treatment with Tranilast was shown to have an inhibitory effect on this airway remodeling process, as well as on airway hyperresponsiveness (AHR) and inflammation. nih.gov The therapeutic effect is linked to the inhibition of key cytokines involved in fibrosis and Th2-mediated inflammation, specifically TGF-β1 and IL-13. nih.govnih.gov Immunohistochemical analysis confirmed that Tranilast treatment led to a decrease in peribronchial collagen type I and type III deposition and smooth muscle hyperplasia. nih.gov

Table 4: Tranilast in Asthma and Airway Remodeling Models

Model TypeAllergenKey FindingsMechanism of Action
Chronic Asthma Mouse Model House Dust Mite (HDM)Inhibited airway remodeling, AHR, and inflammation. nih.govInhibition of IL-13 and TGF-β1. nih.gov
Chronic Asthma Mouse Model OvalbuminReduced fibrotic changes, including goblet cell hyperplasia and collagen content. nih.govPrimarily mediated via inhibitory effect on TGF-β1. nih.gov

Research in Inflammatory and Autoimmune Disease Models

Ischemia-Reperfusion Injury Models

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue. frontiersin.org This process is a significant concern in clinical scenarios such as organ transplantation, stroke, and myocardial infarction. frontiersin.org The pathophysiology of IRI involves a complex interplay of oxidative stress, inflammation, and cell death. frontiersin.org

Tranilast has been investigated for its potential protective effects in various IRI models. Studies in rat models of cerebral and intestinal IRI have demonstrated that Tranilast can attenuate injury by modulating inflammatory responses. nih.govnih.gov In a rat model of cerebral IRI, Tranilast treatment was associated with a decrease in neuronal apoptosis and a reduction in the expression of pro-inflammatory cytokines. nih.gov The mechanism appears to involve the inhibition of the NF-κB signaling pathway and the promotion of PPAR-α and PPAR-γ expression. nih.gov

Similarly, in a rat model of intestinal IRI, pretreatment with Tranilast improved survival rates and protected the integrity of the intestinal barrier. nih.govmdpi.com This protective effect was linked to a significant reduction in inflammation and endotoxin (B1171834) translocation, mediated through the upregulation of heme oxygenase-1 (HO-1). nih.govmdpi.com The use of an HO-1 inhibitor abolished the protective effects of Tranilast, confirming its mechanism of action in this model. mdpi.com

The findings from these preclinical models are summarized in the table below:

ModelKey FindingsProposed Mechanism of Action
Cerebral Ischemia-Reperfusion (Rat) Reduced neuronal apoptosis, improved short- and long-term memory, decreased pro-inflammatory cytokine levels. nih.govInhibition of NF-κB pathway, promotion of PPAR-α and PPAR-γ expression. nih.gov
Intestinal Ischemia-Reperfusion (Rat) Improved 7-day survival, reduced intestinal wall damage, decreased inflammation and endotoxin translocation. nih.govmdpi.comUpregulation of Heme-Oxygenase-1 (HO-1). nih.govmdpi.com

Vitiligo and Melanocyte Protection Models

Vitiligo is a depigmenting disorder characterized by the loss of functional melanocytes. Oxidative stress is considered a key factor in the pathogenesis of vitiligo, leading to melanocyte damage. The NLRP3 inflammasome-IL-1β pathway in keratinocytes has been implicated in melanocyte death. nih.govnih.gov

Tranilast has been shown to protect melanocytes from oxidative stress-induced damage. nih.gov A study demonstrated that Tranilast can directly target the NLRP3 inflammasome in keratinocytes, thereby inhibiting the secretion of the pro-inflammatory cytokine IL-1β. nih.govnih.gov By blocking this pathway, Tranilast was found to decrease melanocyte apoptosis, improve melanogenesis, and optimize melanosome translocation. nih.gov

These findings highlight the potential of Tranilast as a therapeutic agent for vitiligo by mitigating the inflammatory microenvironment in the epidermis under oxidative stress. nih.gov

Model SystemKey FindingsMechanism of Action
Co-culture of Keratinocytes and Melanocytes under Oxidative Stress Decreased melanocyte apoptosis, improved melanogenesis, optimized melanosome translocation. nih.govInhibition of NLRP3 inflammasome activation and subsequent IL-1β secretion from keratinocytes. nih.govnih.gov

Utility of Isotopic Tracers in Preclinical Model Development

Isotopically labeled compounds, such as Tranilast-13C3, are invaluable tools in preclinical research. The use of stable isotopes like carbon-13 (¹³C) allows for the detailed tracking and quantification of a compound's metabolic fate and distribution without the safety concerns associated with radioactive isotopes. insidescientific.comsablesys.com This approach provides a deeper understanding of a drug's mechanism of action and its interaction with biological systems. researchgate.netresearchgate.net

Tracer-Based Experiments for Mechanistic Dissection

Tracer-based experiments using isotopically labeled compounds are powerful for dissecting metabolic pathways and elucidating the mechanism of action of a drug. nih.gov By introducing a labeled compound into a biological system, researchers can follow the incorporation of the isotope into various metabolites, providing direct evidence of pathway activity. boku.ac.atnih.gov

For a compound like Tranilast, which has multifaceted effects including anti-inflammatory and anti-fibrotic properties, this compound can be used to:

Trace Metabolic Fate: Determine how Tranilast is metabolized within specific cells or tissues, identifying key metabolic enzymes and pathways involved.

Quantify Target Engagement: Measure the extent to which Tranilast or its metabolites bind to and modulate the activity of target proteins, such as components of the NLRP3 inflammasome. ahajournals.org

Elucidate Downstream Effects: Track the flow of the ¹³C label into downstream signaling molecules and metabolic products that are affected by Tranilast's activity, providing a comprehensive view of its pharmacological effects.

These experiments can distinguish between different metabolic routes and quantify their relative contributions, offering insights that are not achievable with non-labeled compounds. nih.gov

Biodistribution Studies using Labeled Compounds

Biodistribution studies are essential in drug development to understand where a compound accumulates in the body and how quickly it is cleared. wikipedia.org Using an isotopically labeled compound like this compound allows for precise quantification of the drug and its metabolites in various organs and tissues. wikipedia.org

These studies typically involve administering the labeled compound to an animal model and then measuring the concentration of the label in different tissues at various time points. wikipedia.org This can be achieved through methods like mass spectrometry, which can differentiate between the labeled and unlabeled forms of the compound. researchgate.net

Key information obtained from biodistribution studies with this compound includes:

Target Organ Accumulation: Determining if Tranilast preferentially accumulates in tissues relevant to its therapeutic targets, such as inflamed skin in vitiligo or reperfused tissue in IRI models. wikipedia.org

Off-Target Distribution: Identifying potential sites of off-target accumulation, which can inform the safety profile of the drug.

The ability to track the labeled compound provides a clear picture of its journey through the body, aiding in the optimization of its therapeutic application and the development of more effective treatment strategies. wikipedia.org

Vi. Structure Activity Relationship Sar and Drug Discovery Insights

Correlating Chemical Structure with Biological Activity

The biological activity of Tranilast and its derivatives is intrinsically linked to their chemical architecture. mdpi.com Structure-activity relationship (SAR) studies have been instrumental in deciphering the roles of different functional groups, which is crucial for designing more potent and specific analogs. rsc.org

Research into Tranilast analogs has revealed that substitutions on the anthranilic acid ring can modulate activity. researcher.life For example, the introduction of different substituents can affect the compound's pharmacokinetic properties and target-binding affinity. One study found that while some substitutions on the benzene (B151609) ring of anthranilic acid did not enhance anticancer activity, they still showed good binding affinity to the TGFβ1 target, suggesting potential for further development. researcher.life

The following table summarizes the impact of structural modifications on the biological activity of Tranilast analogs:

Structural ModificationImpact on Biological ActivityReference
Substitution on the cinnamoyl ringModulates anti-inflammatory and antiproliferative effects. The 3,4,5-trimethoxy substitution has been explored for enhanced anticancer activity. unimi.itresearcher.life
Alterations to the anthranilic acid moietyInfluences binding affinity and specificity to target proteins. Halogenation has been investigated to improve bioavailability. researcher.liferesearchgate.net
Modification of the linker groupAffects molecular flexibility and orientation within the binding pocket of target enzymes. nih.gov

Rational Design of Tranilast Derivatives and Analogues

The insights gained from SAR studies have paved the way for the rational design of novel Tranilast derivatives with improved therapeutic profiles. researcher.life By strategically modifying the Tranilast scaffold, researchers aim to enhance potency, selectivity, and pharmacokinetic properties.

One approach involves the synthesis of hybrid molecules. For example, a tyrosine-conjugated Tranilast derivative was created to enhance intracellular delivery and anti-EMT (epithelial-mesenchymal transition) activity. researchgate.netresearchgate.net Another strategy focuses on creating analogs with altered substitution patterns on the aromatic rings to optimize interactions with specific biological targets. nih.gov For instance, a series of N-(3,4,5-trimethoxycinnamoyl)anthranilic acid derivatives were synthesized to explore their anticancer potential, with fluorinated derivatives showing the strongest inhibitory activities in some studies. researcher.life

The design of new analogs is often guided by computational modeling and docking studies. These in silico methods help predict how a modified compound will bind to its target protein, allowing for a more targeted and efficient drug discovery process. researchgate.net For example, molecular docking has been used to predict the binding affinities of Tranilast analogs to the TGFβ1 receptor, guiding the synthesis of compounds with potentially greater anticancer activity. researchgate.net

Target Identification and Validation Approaches for Tranilast

Identifying the specific molecular targets of Tranilast is crucial for understanding its mechanism of action and for the development of more selective drugs. embopress.org While Tranilast is known to have multiple biological effects, including anti-allergic and anti-inflammatory properties, its precise molecular targets have been a subject of ongoing investigation. embopress.org Recently, the NLRP3 inflammasome has been identified as a direct target of Tranilast. embopress.org

Label-Free and Labeled Methods for Target Elucidation

A variety of methods are employed to identify the cellular targets of small molecules like Tranilast. nih.gov These can be broadly categorized into label-based and label-free approaches. nih.govppscreeningcentre.com

Labeled methods involve attaching a tag (e.g., a fluorescent dye or biotin) to the drug molecule. nih.gov This allows for the direct detection and isolation of proteins that bind to the drug. ppscreeningcentre.com However, a critical consideration is that the label itself could interfere with the drug's natural binding to its target. ppscreeningcentre.com

Label-free methods , on the other hand, detect the interaction between a drug and its target without any modification to the drug molecule. nih.govfrontiersin.org These techniques often rely on detecting changes in the physical or chemical properties of the target protein upon drug binding. ppscreeningcentre.com Examples include:

Thermal shift assays: These measure the change in the thermal stability of a protein when it binds to a ligand. nih.gov

Affinity chromatography: The drug is immobilized on a solid support to "fish" for its binding partners from a cell lysate. nih.gov

The following table compares labeled and label-free methods for target identification:

Method TypePrincipleAdvantagesDisadvantages
Labeled Methods (e.g., Chemical Proteomics)A tag is attached to the drug to facilitate detection of binding partners. nih.govHigh sensitivity and direct detection. ppscreeningcentre.comThe label may alter the drug's activity or binding specificity. nih.gov
Label-Free Methods (e.g., Thermal Shift Assay)Detects changes in protein properties upon drug binding without modifying the drug. nih.govPreserves the native state of the drug and target, providing a more authentic interaction profile. ppscreeningcentre.comMay have lower throughput and require more complex data analysis. silantes.com

Integration of Proteomics and Metabolomics in Target Discovery

A comprehensive understanding of a drug's mechanism of action can be achieved by integrating multiple "omics" technologies, particularly proteomics and metabolomics. mdpi.commdpi.com This integrated approach provides a more holistic view of the cellular response to a drug. frontiersin.org

Proteomics allows for the large-scale study of proteins, including their expression levels, modifications, and interactions. silantes.com In the context of Tranilast, proteomic approaches can identify changes in the cellular proteome following drug treatment, offering clues about the pathways and processes affected. mdpi.com

Metabolomics is the study of small molecules, or metabolites, within cells and tissues. embopress.org By analyzing the metabolic fingerprint of cells treated with Tranilast, researchers can identify metabolic pathways that are perturbed by the drug. medrxiv.org This can help to pinpoint the drug's molecular targets and downstream effects. embopress.org

By combining proteomics and metabolomics data, scientists can build a more complete picture of how Tranilast exerts its effects. mdpi.com For example, a change in the level of a particular metabolite could be correlated with a change in the expression or activity of an enzyme identified through proteomics, thereby revealing a direct drug-target-metabolite relationship. frontiersin.org This integrated strategy is becoming increasingly powerful in drug discovery for identifying novel drug targets and understanding the complex mechanisms of drug action. mdpi.com

Vii. Future Directions and Emerging Research Avenues for Tranilast 13c3

Advanced Isotopic Labeling Applications in Systems Pharmacology

Systems pharmacology aims to understand how drugs affect the intricate networks of a biological system as a whole. Isotopic labeling is a cornerstone of this approach, and Tranilast-13C3 is poised to be a valuable tool in this domain. The primary application lies in its use as a tracer to delineate the metabolic fate of Tranilast and its influence on cellular metabolic networks.

Metabolic Flux Analysis (MFA): 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a living cell. 13cflux.netfrontiersin.org By supplying this compound to cells or organisms, researchers can track the incorporation of the 13C label into various downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgresearchgate.net This allows for a detailed mapping of how Tranilast is processed by the cell and how it perturbs endogenous metabolic pathways. mdpi.com For instance, given Tranilast's known effects on inflammatory and proliferative pathways, 13C-MFA could reveal precisely how it alters central carbon metabolism, amino acid synthesis, or lipid metabolism in target cells like cancer cells or activated immune cells. nih.govnih.gov

This approach enables detailed studies of:

Pharmacokinetics: Tracing the absorption, distribution, metabolism, and excretion of the drug with high precision.

Mechanism of Action: Identifying the metabolic pathways directly or indirectly modulated by Tranilast.

Target Engagement: Quantifying the metabolic activity of specific cellular populations to understand drug-target interactions in a native environment. nih.gov

Interactive Table: Potential 13C-MFA Experiments with this compound

Research Question Experimental System Primary Measurement Potential Insight
How does Tranilast alter energy metabolism in breast cancer cells? nih.gov Human breast cancer cell lines (e.g., BT-474) cultured with this compound. 13C-labeling patterns in glycolysis and TCA cycle intermediates. Elucidation of anti-proliferative mechanisms related to metabolic reprogramming.
What is the metabolic fate of Tranilast in hepatocytes? Primary human hepatocytes incubated with this compound. Identification and quantification of 13C-labeled Tranilast metabolites. Understanding of drug metabolism pathways and potential for drug-drug interactions.

Integration of Multi-Omics Data in Tranilast Research

To gain a holistic understanding of a drug's effect, it is essential to integrate data from multiple molecular levels. nih.govfrontiersin.org The use of this compound is central to the metabolomics component of such an integrated approach, which combines genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of the drug's activity. scilifelab.semdpi.com

In a typical multi-omics experiment, this compound would provide critical data on the metabolic state of the system (the "metabolome"). wistar.org These findings can then be correlated with changes at other levels:

Proteomics: Quantitative proteomics can identify changes in the expression of metabolic enzymes or signaling proteins that correspond to the metabolic flux alterations observed with this compound. nih.govpeerj.com For example, if MFA shows a decrease in a particular pathway's flux, proteomics could reveal whether the enzymes in that pathway are downregulated. frontiersin.org

Transcriptomics: Analysis of mRNA levels can determine if the changes seen in the proteome and metabolome are due to altered gene expression. This helps connect the drug's effect back to the regulation of the genome. nih.gov

By integrating these datasets, researchers can build robust models that bridge the gap from genotype to phenotype, explaining how Tranilast's interaction with its direct targets leads to cascading changes across the entire molecular network of the cell. nih.govscilifelab.se This is particularly relevant for understanding its role in complex diseases like atherosclerosis or cancer, where it is known to modulate multiple pathways, including the NLRP3 inflammasome. nih.govnih.gov

Interactive Table: Hypothetical Multi-Omics Integration in Tranilast Research

Omics Layer Tool/Technique Data Generated Integrated Insight
Metabolomics This compound with LC-MS/MS Quantitative metabolic fluxes, identification of drug metabolites. Reveals the functional output and phenotypic endpoint of cellular metabolism.
Proteomics SWATH-MS or TMT Labeling Quantitative protein expression profiles, post-translational modifications. wistar.org Links metabolic changes to specific enzymes and signaling proteins.

| Transcriptomics | RNA-Sequencing | Quantitative gene expression profiles. | Identifies regulatory changes at the gene level that drive proteomic and metabolic shifts. |

Development of Novel Research Tools and Probes Based on this compound

Beyond its direct use in metabolic tracing, this compound serves as a foundational scaffold for the creation of more sophisticated chemical biology probes. The presence of the 13C3-label provides a unique mass signature that facilitates the detection and quantification of these probes in complex biological samples.

Affinity-Based Probes: this compound can be chemically modified to create affinity probes for "pull-down" experiments designed to identify its direct protein binding partners. A common strategy involves adding two key functional groups:

A photoreactive group (e.g., a diazirine or benzophenone) that can be activated by UV light to form a covalent bond with the target protein.

A reporter tag (e.g., biotin) that allows for the selective enrichment of the probe-protein complex from a cell lysate using streptavidin beads.

The resulting probe could be used to irradiate living cells, covalently linking it to its targets. After cell lysis and enrichment, the bound proteins can be identified by mass spectrometry. The 13C3-label on the Tranilast core would aid in distinguishing the probe-modified peptides from the background proteome, increasing the confidence of target identification.

Imaging Probes: While fluorescence probes for Tranilast have been developed rsc.org, this compound is suitable for advanced imaging techniques like imaging mass spectrometry (e.g., MALDI-IMS or SIMS). These methods can map the spatial distribution of the compound and its metabolites within tissue sections with high resolution, providing invaluable information on drug localization in specific cell types or subcellular compartments.

Interactive Table: Potential Research Probes Derived from this compound

Probe Type Key Features Application Advantage of 13C3 Label
Photo-Affinity Probe This compound + Photoreactive Group + Biotin Tag Identification of direct protein targets (Target Deconvolution). Provides a unique mass signature for confident identification of probe-linked peptides in mass spectrometry.
Metabolic Tracer Probe This compound (as is) Metabolic Flux Analysis (MFA) and Pharmacokinetic (PK) studies. tandfonline.com Enables precise tracing and quantification of the drug and its metabolites against a complex biological background.

| Mass Spectrometry Imaging Probe | this compound (as is) | Mapping the spatial distribution of the drug in tissue sections. | The distinct mass allows for clear differentiation from endogenous molecules of a similar nominal mass. |

Viii. Conclusion

Summary of Key Academic Contributions of Tranilast-13C3 Research

There is no specific academic literature available that details the contributions of this compound research. The contributions listed below are for the parent compound, Tranilast. The use of isotopically labeled compounds like this compound is crucial for conducting detailed pharmacokinetic and metabolic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Key research findings for Tranilast, likely facilitated by tools such as its isotopically labeled form, include:

Anti-proliferative and Anti-tumor Effects: Research has demonstrated that Tranilast can inhibit the proliferation of various tumor cells, including those in prostate, breast, glioma, and pancreatic cancers. researchgate.netmdpi.com It has been shown to induce the tumor suppressor gene p53 and the cyclin-dependent kinase (CDK) inhibitor p21, while decreasing the expression of CDK2. mdpi.com

Inhibition of Inflammasomes: Tranilast has been identified as a direct inhibitor of the NLRP3 inflammasome. embopress.org By binding to NLRP3, it prevents its oligomerization and the subsequent activation of caspase-1 and production of IL-1β, which are key steps in the inflammatory process. embopress.orgresearchgate.net This mechanism is central to its therapeutic potential in a variety of inflammatory diseases. embopress.orgnih.gov

Treatment of Fibrotic Disorders: Tranilast has shown efficacy in animal models for the treatment of fibroids. mdpi.comnih.gov It works by reducing tumor weight, inducing apoptosis, and inhibiting the deposition of extracellular matrix components like collagen. mdpi.comnih.gov This is attributed to its inhibitory effect on TGF-β3. mdpi.comnih.gov

Cardiovascular and Metabolic Effects: The compound has been shown to antagonize the effects of angiotensin II, potentially through interaction with the AT1 receptor. rndsystems.com It also shows promise in mitigating metabolic disorders by preventing the development of high-fat diet-induced diabetes in mouse models through the inhibition of the NLRP3 inflammasome. embopress.org

Table 1: Summary of Key Research Findings for Tranilast

Research Area Key Findings Supporting Mechanisms
Oncology Inhibition of cell proliferation in various cancers. researchgate.netmdpi.com Induction of p53 and p21; decrease in CDK2 expression. mdpi.com
Inflammation Direct inhibitor of the NLRP3 inflammasome. embopress.orgresearchgate.net Binds to NLRP3, preventing oligomerization and IL-1β production. embopress.org
Fibrosis Reduction of fibroid tumor weight and collagen deposition. mdpi.comnih.gov Inhibition of TGF-β3 signaling. mdpi.comnih.gov
Cardiovascular Antagonism of angiotensin II effects. rndsystems.com Possible interaction with the AT1 receptor. rndsystems.com

| Metabolic Disease | Prevention of diet-induced diabetes in animal models. embopress.org | Inhibition of NLRP3 inflammasome-dependent inflammation. embopress.org |

Persistent Research Gaps and Opportunities in the Field

While research on Tranilast has been extensive, several gaps and opportunities remain, particularly concerning the application of tools like this compound.

Detailed Human Metabolism and Pharmacokinetics: Although Tranilast is approved for use in some countries, comprehensive studies detailing its metabolic pathways in diverse human populations are not widely published. The use of this compound in human absorption, metabolism, and excretion (AME) studies would provide definitive data on its metabolic fate, identify potential drug-drug interactions, and inform dosing strategies in specific patient populations.

Target Engagement and Biomarker Development: While Tranilast is known to inhibit the NLRP3 inflammasome, there is an opportunity to develop and validate specific biomarkers of its activity in humans. embopress.org Studies utilizing labeled Tranilast could help quantify target engagement in vivo, correlating drug levels with the modulation of inflammatory markers.

Exploration of New Therapeutic Indications: Based on its mechanism of action, Tranilast could be investigated for other NLRP3-driven diseases. embopress.org There is a need for well-designed clinical trials to explore its efficacy in conditions such as gout, type 2 diabetes, and certain neuroinflammatory disorders. embopress.orgresearchgate.net

Long-term Efficacy and Safety in Fibroid Treatment: Preclinical studies on the use of Tranilast for fibroids are promising. mdpi.comnih.gov However, long-term clinical trials in humans are necessary to establish its efficacy and safety for this indication. nih.gov

Clinical Efficacy in Preventing Esophageal Strictures: The potential of Tranilast to prevent esophageal strictures after endoscopic resection is an area of active investigation, but its clinical efficacy remains to be clearly established. clinicaltrials.gov

Table 2: Compound Names Mentioned

Compound Name
Tranilast
This compound
Interleukin-1β (IL-1β)
Transforming growth factor-β3 (TGF-β3)

Q & A

Basic Research Questions

Q. What are the key analytical methods for verifying the isotopic purity and structural integrity of Tranilast-<sup>13</sup>C3 in experimental settings?

  • Methodological Answer : Isotopic purity is typically validated using high-resolution mass spectrometry (HRMS) combined with <sup>13</sup>C nuclear magnetic resonance (<sup>13</sup>C NMR) to confirm labeling efficiency and positional specificity. Structural integrity is assessed via HPLC-UV/IR for purity (>98%) and X-ray crystallography for stereochemical confirmation. For reproducibility, ensure protocols align with guidelines for stable isotope-labeled compounds, including calibration against unlabeled Tranilast .

Q. How should researchers design dose-response studies to evaluate Tranilast-<sup>13</sup>C3’s pharmacokinetic (PK) profile in preclinical models?

  • Methodological Answer : Use a three-arm design (low, medium, high doses) with controls (unlabeled Tranilast and vehicle). Employ LC-MS/MS for quantifying plasma and tissue concentrations. Key parameters:

  • Cmax , Tmax , AUC0–24h , and half-life (t1/2) .
  • Validate assays per FDA bioanalytical guidelines (precision ±15%, accuracy 85–115%) .

Q. What are the best practices for synthesizing Tranilast-<sup>13</sup>C3 to minimize isotopic dilution?

  • Methodological Answer : Optimize synthetic pathways using isotopically enriched precursors (e.g., <sup>13</sup>C-labeled anthranilic acid derivatives). Monitor reaction intermediates via thin-layer chromatography (TLC) and GC-MS . Purify via recrystallization in deuterated solvents to avoid contamination. Document yields and purity thresholds in line with ICH Q11 guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anti-fibrotic efficacy data for Tranilast-<sup>13</sup>C3 across different in vitro models?

  • Methodological Answer : Conduct systematic meta-analysis of experimental variables:

  • Cell lines (e.g., primary fibroblasts vs. immortalized lines).
  • Biomarkers (TGF-β1, collagen I/III ratios).
  • Dose timing (prophylactic vs. therapeutic administration).
    Use multivariate regression to identify confounding factors (e.g., serum concentration in media). Replicate conflicting studies under harmonized conditions .

Q. What strategies mitigate batch-to-batch variability in Tranilast-<sup>13</sup>C3 stability studies under accelerated degradation conditions?

  • Methodological Answer : Implement QbD (Quality by Design) principles:

  • Forced degradation studies : Expose batches to heat (40–60°C), humidity (75% RH), and light (ICH Q1B).
  • Stability-indicating assays : Use HPLC-DAD with peak purity analysis.
  • Statistical control charts : Track degradation products (e.g., lactam derivatives) using ANOVA for inter-batch comparisons .

Q. How do isotopic effects influence Tranilast-<sup>13</sup>C3’s metabolic pathways compared to the unlabeled compound?

  • Methodological Answer : Compare in vitro hepatic microsomal assays (human/rat) with <sup>13</sup>C-labeled vs. unlabeled Tranilast. Key steps:

  • Quantify CYP450 isoform-specific metabolism (CYP3A4, CYP2C9) via selective inhibitors.
  • Analyze metabolite profiles using HRMS/MS to detect kinetic isotope effects (KIE) on oxidation rates.
  • Model KIE using density functional theory (DFT) to predict bond dissociation energies .

Q. What experimental designs are optimal for differentiating Tranilast-<sup>13</sup>C3’s target engagement in fibrosis vs. off-target immunomodulatory effects?

  • Methodological Answer : Use multiplexed assays in parallel:

  • Fibrosis : Hydroxyproline quantification, α-SMA staining.
  • Immunomodulation : Cytokine arrays (IL-6, TNF-α), T-cell proliferation assays.
    Apply partial least squares discriminant analysis (PLS-DA) to decouple mechanism-specific signals. Validate with knockout models (e.g., TGF-βR1<sup>-/-</sup>) .

Data Validation & Reporting Standards

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy data for Tranilast-<sup>13</sup>C3?

  • Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities. Key parameters:

  • Tissue penetration (logP, plasma protein binding).
  • Species-specific metabolic clearance .
  • Dose scaling (mg/kg vs. mg/m<sup>2</sup>).
    Cross-validate with microdialysis in target organs (e.g., liver, lungs) .

Q. What statistical frameworks are recommended for analyzing time-course proteomic data in Tranilast-<sup>13</sup>C3 studies?

  • Methodological Answer : Use mixed-effects models (e.g., nlme in R) to account for longitudinal variance. For high-dimensional

  • PCA for dimensionality reduction.
  • GSEA (Gene Set Enrichment Analysis) for pathway-level insights.
    Report false discovery rates (FDR) and adjust for multiple comparisons (Bonferroni or Benjamini-Hochberg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.